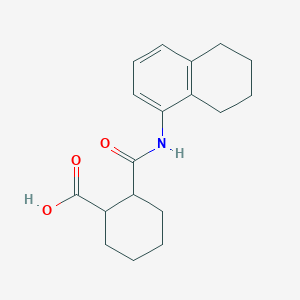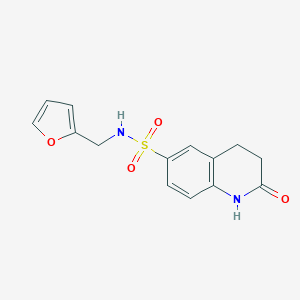![molecular formula C27H30N2O3 B269663 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of the reward system, motivation, and cognition. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
作用機序
The mechanism of action of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide is primarily based on its ability to selectively block the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical pathways, which are involved in the regulation of the reward system, motivation, and cognition. By blocking this receptor, this compound can modulate the activity of these pathways, leading to a reduction in addictive behaviors, improvement in cognitive function, and alleviation of psychotic symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block the dopamine D3 receptor. This receptor is involved in the regulation of several neurotransmitters, including dopamine, serotonin, and glutamate, which play a crucial role in the regulation of various physiological processes. By blocking this receptor, this compound can modulate the activity of these neurotransmitters, leading to a reduction in addictive behaviors, improvement in cognitive function, and alleviation of psychotic symptoms.
実験室実験の利点と制限
The advantages of using 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide in lab experiments include its high potency and selectivity for the dopamine D3 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
The future directions for the research on 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide include further studies on its potential therapeutic applications in the treatment of various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. Additionally, future research should focus on the development of more potent and selective dopamine D3 receptor antagonists, which can provide more effective treatments for these disorders. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound can also be a promising direction for future research.
合成法
The synthesis of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(1-piperidinylmethyl)phenol, which is then reacted with 4-methoxybenzyl chloride to obtain 3-(4-methoxyphenoxy)propyl-4-(1-piperidinylmethyl)phenol. This intermediate is then converted into the final product by reacting it with benzoyl chloride in the presence of a base.
科学的研究の応用
The scientific research application of 3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide is primarily focused on its potential therapeutic applications in the treatment of various neurological disorders. Several studies have demonstrated the efficacy of this compound in the treatment of addiction, schizophrenia, and Parkinson's disease.
特性
分子式 |
C27H30N2O3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
3-[(4-methoxyphenoxy)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C27H30N2O3/c1-31-25-12-14-26(15-13-25)32-20-22-6-5-7-23(18-22)27(30)28-24-10-8-21(9-11-24)19-29-16-3-2-4-17-29/h5-15,18H,2-4,16-17,19-20H2,1H3,(H,28,30) |
InChIキー |
BLOGWUGUDOCQQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)CN4CCCCC4 |
正規SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)
![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one](/img/structure/B269600.png)


![2-methyl-3-oxo-N-[2-(vinyloxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B269608.png)